5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a tetrahydropyrimidine ring and various functional groups, making it a subject of interest for researchers exploring pharmacological applications.
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. It is characterized by the presence of trifluoromethyl and methoxyphenyl substituents, contributing to its chemical reactivity and potential therapeutic effects.
The synthesis of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors.
The molecular structure of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be represented as follows:
Crystallographic studies may reveal specific bond lengths and angles that characterize the conformation of the molecule. For example:
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and selectivity of these reactions.
The mechanism of action for compounds like 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid often involves interaction with specific biological targets:
Studies on similar compounds have shown promising results in inhibiting human neutrophil elastase and other targets relevant to inflammation and cancer therapy .
The unique structure of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid makes it a candidate for:
Pyrazolo[1,5-a]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling diverse biological interactions. The core structure consists of a fused bicyclic system featuring a pyrazole ring (five-membered diunsaturated ring with two nitrogen atoms at positions 1 and 2) annulated with a pyrimidine ring (six-membered ring with nitrogen atoms at positions 1 and 3). This architecture provides multiple sites for functionalization while maintaining planar geometry conducive to target binding. The tetrahydropyrazolo[1,5-a]pyrimidine variant, where the pyrimidine ring is partially saturated, introduces sp³-hybridized carbons (C4-C7), enhancing three-dimensional complexity and conformational flexibility—a key advantage in drug design for accessing diverse biological niches [2].
The scaffold’s significance is amplified by its presence in compounds with validated pharmacological profiles. For example, derivatives like tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) exhibit potent anti-tubercular activity (MIC ~0.3 µM) against Mycobacterium tuberculosis H37Rv by targeting the essential membrane transporter MmpL3 [2]. The carboxylic acid moiety at position 2, as in the title compound, introduces hydrogen-bonding capacity and polarity, which can fine-tune solubility and target engagement. In silico analyses suggest that pyrazolo[1,5-a]pyrimidines often exhibit favorable drug-likeness parameters, with ClogP values typically ranging from 2.99–3.65, aligning with Lipinski’s rules for oral bioavailability [2] [6].
The synthetic exploration of tetrahydropyrazolo[1,5-a]pyrimidines has evolved significantly, leveraging both traditional heterocyclic chemistry and modern catalytic methods. Early routes relied on cyclocondensation strategies between β-dicarbonyl compounds and 5-aminopyrazoles, often requiring harsh conditions and yielding mixtures of regioisomers. A pivotal advancement emerged with the utilization of enaminones or chalcones as versatile three-atom components for annulation with aminopyrazoles, improving regioselectivity. For instance, ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 667920-67-4) was synthesized via cyclization of a trifluoromethyl-containing enone with 5-amino-3-ethoxycarbonylpyrazole under acidic catalysis [9].
Table 1: Key Milestones in Tetrahydropyrazolo-Pyrimidine Synthesis
Year | Development | Significance | Reference |
---|---|---|---|
Early 2000s | Chalcone-Guanidine Cyclocondensation | Enabled synthesis of polysubstituted pyrimidines via Michael addition-cyclization cascade | [10] |
2013 | THPP Anti-TB Lead Optimization | Demonstrated scaffold’s efficacy against M. tuberculosis (MIC: 0.3 µM) | [2] |
2020s | Suzuki-Miyaura Coupling on Pyrimidine Intermediates | Introduced aryl/heteroaryl diversity at C5 position under Pd catalysis | [4] |
2024 | Hexanamide-Substituted Pyrimidine Anabolics | Achieved osteogenic activity at picomolar concentrations via BMP2 pathway activation | [7] |
Recent innovations focus on late-stage functionalization to enhance molecular diversity. Suzuki-Miyaura cross-coupling has been employed to install aryl groups (e.g., 4-(trifluoromethyl)phenyl) onto halogenated tetrahydropyrazolo[1,5-a]pyrimidine precursors, exemplified by reactions using Pd(PPh₃)₄ catalyst in DMF at 120°C, achieving yields >85% [4]. Additionally, reductive amination or acylation at N1 or C2 has been utilized to modulate physicochemical properties. For example, N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] derivatives ("Spiros")—structurally related to pyrazolo[1,5-a]pyrimidines—were optimized for microsomal stability (Cli: 0.29 mL/min·g human) while retaining anti-mycobacterial potency [2].
The bioactivity of the title compound is critically governed by its C5 4-methoxyphenyl and C7 trifluoromethyl substituents, which synergistically influence electronic, steric, and pharmacokinetic properties.
4-Methoxyphenyl Group:Positioned at C5, this substituent contributes via steric occupancy and electronic modulation. The methoxy group (-OCH₃) acts as a moderate electron-donor through resonance, increasing electron density on the adjacent phenyl ring. This enhances π-stacking interactions with hydrophobic enzyme pockets while moderately improving solubility. In anti-tubercular THPP derivatives, analogs bearing 4-methoxyphenyl exhibited MIC values of 0.16–0.6 µM against clinical M. tuberculosis isolates, outperforming unsubstituted phenyl analogs by 2- to 3-fold [1] [2]. Molecular modeling suggests the methoxy oxygen forms hydrogen bonds with Thr³⁹⁷ in the MmpL3 binding pocket, stabilizing the inhibitor-enzyme complex.
Trifluoromethyl Group:The -CF₃ group at C7 is a cornerstone of modern medicinal chemistry due to its strong electron-withdrawing nature (σI = 0.43, σR = 0.12), metabolic stability, and high lipophilicity (π = 0.88). This "fluorous effect" enhances membrane permeability and bioavailability. In the title compound, the -CF₃ group adopts a pseudoaxial conformation in the chair-like tetrahydropyrimidine ring, projecting into a hydrophobic subpocket of biological targets. Crucially, -CF₃ resists oxidative metabolism by cytochrome P450 enzymes, addressing a key limitation of methyl (-CH₃) analogs. Studies on related compounds show that replacing C7-CH₃ with -CF₃ boosts in vitro anti-tubercular potency by >10-fold (MIC: 0.3 µM vs. >3 µM) and reduces intrinsic clearance in human microsomes by 86-fold (Cli: 0.29 mL/min·g vs. 25 mL/min·g) [2] [5] [8].
Table 2: Impact of Substituents on Biological Activity in Pyrazolo[1,5-a]Pyrimidine Derivatives
Substituent Position | Group | Key Effects | Biological Outcome |
---|---|---|---|
C5 (Aryl) | 4-Methoxyphenyl | Enhanced π-stacking, H-bonding, solubility | MIC vs. M. tuberculosis: 0.16–0.6 µM |
C5 (Aryl) | Phenyl (unsubstituted) | Reduced hydrophobic interactions | MIC vs. M. tuberculosis: 0.6–2.5 µM |
C7 | Trifluoromethyl | Increased lipophilicity, metabolic stability, electron-withdrawal | MIC: 0.3 µM; Cli (human): 0.29 mL/min·g |
C7 | Methyl | Susceptible to oxidation, reduced electron-withdrawal | MIC: >3 µM; Cli (human): 25 mL/min·g |
The interplay of these groups creates a balanced molecular profile: the 4-methoxyphenyl augments target affinity, while the trifluoromethyl group ensures pharmacokinetic resilience. This synergy is evident in the title compound’s CID 3437486 (PubChem), where calculated LogP is 3.65—within the optimal range for cell penetration—and thermodynamic solubility reaches 5 µM, sufficient for in vitro assays [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: